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Compound of Interest

Compound Name: 10-Hydroxyscandine

Cat. No.: B171144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the indole alkaloid 10-Hydroxyscandine. Due to the limited availability of published

experimental spectra for this specific compound, this document outlines the predicted Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic

characteristics based on the known features of similar hydroxylated indole alkaloids.

Furthermore, it details generalized experimental protocols for acquiring such data and presents

a typical workflow for the isolation and structural elucidation of novel natural products.

Chemical Structure and Properties
10-Hydroxyscandine is an alkaloid with the chemical formula C₂₁H₂₂N₂O₄ and a molecular

weight of 366.417 g/mol .[1] Its structure, featuring an indole core with a hydroxyl group,

dictates its characteristic spectroscopic behavior.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 10-Hydroxyscandine.

These predictions are based on established principles of spectroscopy and data from related

alkaloid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.[2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for 10-Hydroxyscandine

Proton Type
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic Protons

(Indole Ring)
6.5 - 8.0 d, t, m

The exact shifts and

coupling patterns

depend on the

substitution pattern.

Vinylic Protons 4.5 - 6.5 m
If present in the

scandine skeleton.

Protons adjacent to N 2.5 - 4.0 m

Deshielded by the

electronegative

nitrogen atom.

Protons adjacent to O

(hydroxyl)
3.5 - 4.5 m

Deshielded by the

electronegative

oxygen atom.

Aliphatic Protons 1.0 - 2.5 m

Protons on the

saturated carbon

framework.

Hydroxyl Proton (-OH) Variable (1.0 - 5.0) br s

Chemical shift is

concentration and

solvent dependent;

often appears as a

broad singlet.

d: doublet, t: triplet, m: multiplet, br s: broad singlet. Chemical shifts are referenced to TMS (δ =

0 ppm). Data is based on typical values for indole alkaloids.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for 10-Hydroxyscandine
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Carbon Type
Predicted Chemical Shift
(δ, ppm)

Notes

Aromatic Carbons (Indole

Ring)
110 - 140

Quaternary carbons will have

lower intensity.

Carbonyl Carbon (if present) 160 - 180

Not expected in the core

scandine structure but possible

in derivatives.

Vinylic Carbons 100 - 150
If present in the scandine

skeleton.

Carbon bonded to N 40 - 60

Carbon bonded to O (hydroxyl) 60 - 80

Aliphatic Carbons 20 - 60

Chemical shifts are referenced to TMS (δ = 0 ppm). Data is based on typical values for indole

alkaloids.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 3: Predicted Mass Spectrometry Fragmentation for 10-Hydroxyscandine
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Ion m/z Fragmentation Pathway

[M+H]⁺ 367.1601
Protonated molecular ion (in

positive ion mode).

[M]⁺˙ 366.1523
Molecular ion (in electron

ionization).

[M+H-H₂O]⁺ 349.1495
Loss of water from the

hydroxyl group.

--- Varies

Cleavage of the alkaloid rings,

leading to characteristic

fragment ions for the scandine

skeleton.

--- Varies
Loss of small neutral

molecules such as CO, C₂H₄.

m/z values are calculated based on the chemical formula C₂₁H₂₂N₂O₄. Fragmentation of indole

alkaloids often involves complex rearrangements.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Bands for 10-Hydroxyscandine
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

O-H Stretch (hydroxyl) 3200 - 3600 Strong, Broad
The broadness is due

to hydrogen bonding.

N-H Stretch (indole) 3300 - 3500 Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=C Stretch

(aromatic)
1450 - 1600 Medium to Weak

C-N Stretch 1250 - 1350 Medium

C-O Stretch (hydroxyl) 1050 - 1200 Medium to Strong

Data is based on typical values for hydroxylated and indole-containing compounds.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation: Dissolve 1-5 mg of the purified 10-Hydroxyscandine in approximately

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent

is critical and can affect the chemical shifts, particularly of exchangeable protons like the

hydroxyl group. Add a small amount of a reference standard, such as tetramethylsilane

(TMS), for calibration.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR, ¹³C NMR, and

2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400

MHz or higher). Key parameters to optimize include the number of scans, relaxation delay,

and pulse widths.
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10

µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be

compatible with the ionization technique being used.

Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization

techniques for alkaloids include Electrospray Ionization (ESI) and Electron Ionization (EI).

For ESI, the analysis is often coupled with liquid chromatography (LC-MS) to ensure sample

purity. Acquire high-resolution mass spectra to determine the accurate mass and elemental

composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation

patterns.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. Use the accurate mass data to confirm the elemental formula.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a common method is to prepare a KBr pellet. Mix a

small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder and press

it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution, or the

spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. For

solutions, use an IR-transparent cell.

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum,

typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Workflow for Natural Product Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a general workflow for the isolation and structural elucidation

of a natural product like 10-Hydroxyscandine.
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General workflow for natural product isolation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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